![molecular formula C19H19F3N2O3S B2628965 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 954639-92-0](/img/structure/B2628965.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
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Description
This compound contains a trifluoromethyl group, an ethylsulfonyl group, and a tetrahydroisoquinoline group. Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Ethylsulfonyl groups are used in organic synthesis for the introduction of the ethylsulfonyl moiety into organic molecules. Tetrahydroisoquinolines are a class of organic compounds and a structural isomer of tetrahydroquinoline.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the ethylsulfonyl group to the tetrahydroisoquinoline core. Trifluoromethyl groups can be introduced through various methods, including radical trifluoromethylation . The ethylsulfonyl group could be introduced through a sulfonylation reaction.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the trifluoromethyl and ethylsulfonyl groups. Trifluoromethyl groups are known to undergo various reactions, including radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl, ethylsulfonyl, and tetrahydroisoquinoline groups. For example, the trifluoromethyl group could increase the lipophilicity of the compound .Scientific Research Applications
For more details, you can refer to the following research articles:
- Hong, J., Wei, C., Feng, R., Zhao, K., Zhu, Y., Li, C., Chen, X., Gong, X., Yin, D., & Zheng, C. (2024). Transition-metal-catalyzed straightforward synthesis of N-trifluoromethyl indoles from 2-alkynylaryl isothiocyanates or 2-alkynylanilines. Organic Chemistry Frontiers, 6
- Additional references:
properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-10-9-13-5-8-17(11-15(13)12-24)23-18(25)14-3-6-16(7-4-14)19(20,21)22/h3-8,11H,2,9-10,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITQAHALCWMSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
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